molecular formula C12H10Cl2Ge B159199 Diphenylgermanium dichloride CAS No. 1613-66-7

Diphenylgermanium dichloride

Cat. No.: B159199
CAS No.: 1613-66-7
M. Wt: 297.7 g/mol
InChI Key: PFPTYRFVUHDUIN-UHFFFAOYSA-N
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Description

Diphenylgermanium dichloride, also known as this compound, is an organogermanium compound with the chemical formula C₁₂H₁₀Cl₂Ge. It is a colorless to almost colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and ability to undergo a variety of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylgermanium dichloride can be synthesized through the direct reaction of metallic germanium with chlorobenzene in the presence of a metal chloride catalyst, such as copper(I) chloride. This method primarily yields diphenyldichlorogermane along with phenyltrichlorogermane .

Industrial Production Methods

In industrial settings, the preparation of diphenyldichlorogermane involves the use of germanium tetrachloride (GeCl₄) and phenylmagnesium bromide (C₆H₅MgBr) in a Grignard reaction. The reaction is carried out in an inert atmosphere, typically under argon or nitrogen, to prevent moisture and oxygen from interfering with the reaction .

Chemical Reactions Analysis

Types of Reactions

Diphenylgermanium dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.

Major Products Formed

Scientific Research Applications

Diphenylgermanium dichloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of diphenyldichlorogermane involves its ability to interact with various molecular targets through its reactive chlorine atoms and phenyl groups. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact molecular pathways and targets are still under investigation, but its reactivity suggests it can modify proteins and other cellular components .

Comparison with Similar Compounds

Similar Compounds

    Phenyltrichlorogermane: Another organogermanium compound with three chlorine atoms and one phenyl group.

    Diphenylgermanium oxide: The hydrolysis product of diphenyldichlorogermane.

    Triphenylgermanium chloride: Contains three phenyl groups and one chlorine atom.

Uniqueness

Diphenylgermanium dichloride is unique due to its specific reactivity profile, which allows it to undergo a wide range of chemical transformations. Its ability to form stable covalent bonds with various nucleophiles makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

dichloro(diphenyl)germane
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InChI

InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PFPTYRFVUHDUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2Ge
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DSSTOX Substance ID

DTXSID80883530
Record name Germane, dichlorodiphenyl-
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Molecular Weight

297.7 g/mol
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Physical Description

Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS]
Record name Dichlorodiphenylgermane
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CAS No.

1613-66-7
Record name Dichlorodiphenylgermane
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Record name Germane, dichlorodiphenyl-
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Record name Diphenyldichlorogermane
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Record name Dichlorodiphenylgermane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diphenyldichlorogermane behave as a precursor in polymer synthesis?

A: Diphenyldichlorogermane acts as a monomer in polymerization reactions to form polymers with a germanium backbone. For example, it reacts with sodium in the presence of 15-crown-5 in diethyl ether to produce both soluble and insoluble polygermanes []. This reaction highlights its role in synthesizing novel materials with potentially unique properties. Additionally, Diphenyldichlorogermane can be used to synthesize poly(phenylgermanosilanes) and poly(phenylgermanocarbosilanes) through reactions with other organometallic reagents [].

Q2: Are there specific structural features of Diphenyldichlorogermane that dictate its reactivity?

A: Yes, the presence of two chlorine atoms bonded to the germanium center in Diphenyldichlorogermane makes it highly reactive. These chlorine atoms can be easily substituted by nucleophiles, enabling the formation of various organogermanium compounds. For instance, its reaction with 1,1-Diphenylacetone dianion leads to the formation of cyclic germanium-containing compounds []. The steric bulk provided by the two phenyl groups can also influence the reactivity and selectivity of reactions involving Diphenyldichlorogermane.

Q3: What makes the synthesis of Polydiphenylgermylene single crystals unique?

A: The synthesis of Polydiphenylgermylene single crystals from Diphenyldichlorogermane involves a unique thermally induced process []. Divalent germanium radicals are generated and transported to a cold surface where they undergo addition polymerization. Remarkably, crystallization occurs during this polymerization, resulting in extended-chain macromolecular crystals with a distinct morphology and potentially enhanced properties compared to amorphous Polydiphenylgermylene.

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